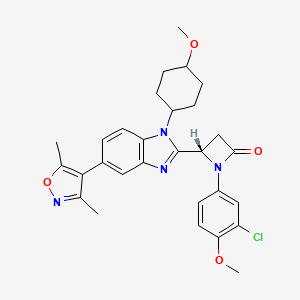
Iprodione-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iprodione-d5 is a deuterium-labeled derivative of iprodione, a dicarboximide fungicide. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which allows for precise tracking and analysis in various experimental setups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iprodione-d5 involves the incorporation of deuterium atoms into the iprodione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure the consistent production of this compound with high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Iprodione-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the properties and behavior of this compound under different conditions .
Aplicaciones Científicas De Investigación
Iprodione-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of this compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in living organisms.
Industry: Applied in environmental testing to monitor the presence and degradation of this compound in various environmental samples .
Mecanismo De Acción
Iprodione-d5 exerts its effects through the production of reactive oxygen species (ROS), which cause oxidative damage to target organisms. The molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways. The pathways involved in the action of this compound include the oxidative stress response and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to iprodione-d5 include:
Vinclozolin: Another dicarboximide fungicide with similar properties and applications.
Procymidone: A structurally related fungicide with comparable modes of action.
Phenylureas: A class of compounds with similar chemical structures and biological activities .
Uniqueness
This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This makes it particularly valuable in scientific research where accurate quantification and monitoring are essential .
Propiedades
Fórmula molecular |
C13H13Cl2N3O3 |
|---|---|
Peso molecular |
335.19 g/mol |
Nombre IUPAC |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
Clave InChI |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H] |
SMILES canónico |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


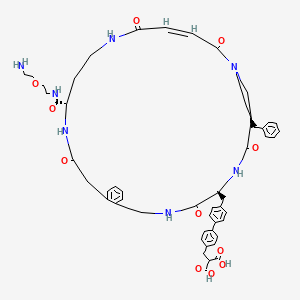
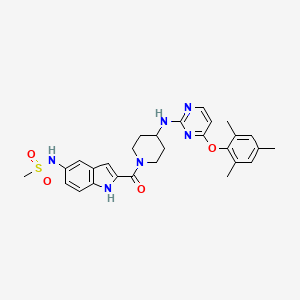

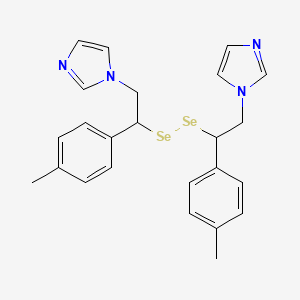
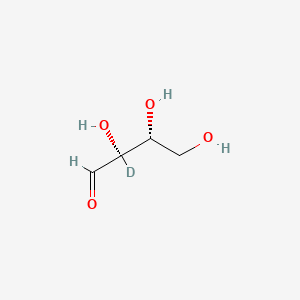

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

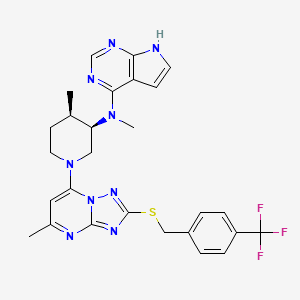



![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
